molecular formula C10H21NO2 B137683 N-(hydroxymethyl)nonanamide CAS No. 130535-83-0

N-(hydroxymethyl)nonanamide

Cat. No.: B137683
CAS No.: 130535-83-0
M. Wt: 187.28 g/mol
InChI Key: NDENIKIKWXFRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(hydroxymethyl)nonanamide is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(hydroxymethyl)nonanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions[][1].

Major Products Formed

    Oxidation: Nonanoic acid derivatives.

    Reduction: Nonylamine derivatives.

    Substitution: Various substituted nonanamide derivatives[][1].

Scientific Research Applications

N-(hydroxymethyl)nonanamide has a wide range of applications in scientific research:

    Chemistry: Used as a chemical intermediate in organic synthesis to prepare other compounds.

    Biology: Investigated for its potential as a surfactant and preservative in biological systems.

    Medicine: Explored for its potential use in drug formulations and as a component in topical treatments.

    Industry:

Comparison with Similar Compounds

Similar Compounds

  • N-(hydroxymethyl)octanamide
  • N-(hydroxymethyl)decanamide
  • N-(hydroxymethyl)dodecanamide

Properties

IUPAC Name

N-(hydroxymethyl)nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDENIKIKWXFRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325037
Record name N-(hydroxymethyl)nonanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130535-83-0
Record name N-(hydroxymethyl)nonanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.